molecular formula C15H25NO2 B8638803 (2,2-Diethoxy-ethyl)-(4-isopropylphenyl)-amine

(2,2-Diethoxy-ethyl)-(4-isopropylphenyl)-amine

Cat. No. B8638803
M. Wt: 251.36 g/mol
InChI Key: OGUKYINLBXQCSO-UHFFFAOYSA-N
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Patent
US05998462

Procedure details

A solution of 4-isopropylaniline (7.6 mL, 56 mmol), 2-bromoacetaldehyde diethyl acetal (5.5 mL, 36 mmol) and sodium bicarbonate (4.8 g, 57 mmol) in ethanol (60 mL) was stirred at reflux for 3 days under argon. After cooling to room temperature, the ethanol was removed in vacuo and the product was partitioned between ether and water, washed sequentially with water and brine, and dried over sodium sulfate. After removal of the solvent in vacuo, flash chromatography (silica, 10% ethyl acetate in hexanes) yielded 4-isopropyl-N-(2,2-diethoxyethyl) aniline (8.23 g, 90%).
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[CH2:11]([O:13][CH:14]([O:17][CH2:18][CH3:19])[CH2:15]Br)[CH3:12].C(=O)(O)[O-].[Na+]>C(O)C>[CH:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][CH2:15][CH:14]([O:17][CH2:18][CH3:19])[O:13][CH2:11][CH3:12])=[CH:6][CH:5]=1)([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(C)(C)C1=CC=C(N)C=C1
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
4.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 days under argon
Duration
3 d
CUSTOM
Type
CUSTOM
Details
the ethanol was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product was partitioned between ether and water
WASH
Type
WASH
Details
washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo, flash chromatography (silica, 10% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(NCC(OCC)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.23 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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